molecular formula C16H19N3O4 B11077589 5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11077589
M. Wt: 317.34 g/mol
InChI Key: NUKDHPCCANWWTC-UHFFFAOYSA-N
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Description

5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-nitrobenzoyl chloride with 5-methyl-2-pentyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 5-methyl-4-[(3-aminophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one.

    Reduction: 5-methyl-4-[(3-nitrophenyl)methanol]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one.

    Substitution: 5-methyl-4-[(3-methoxyphenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one.

Scientific Research Applications

5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazolone core can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-4-[(3-aminophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-methyl-4-[(3-methoxyphenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-methyl-4-[(3-chlorophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

5-methyl-4-(3-nitrobenzoyl)-2-pentyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H19N3O4/c1-3-4-5-9-18-16(21)14(11(2)17-18)15(20)12-7-6-8-13(10-12)19(22)23/h6-8,10,14H,3-5,9H2,1-2H3

InChI Key

NUKDHPCCANWWTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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